molecular formula C16H16O3 B1663997 2,2-Dimethoxy-2-phenylacetophenone CAS No. 24650-42-8

2,2-Dimethoxy-2-phenylacetophenone

Cat. No. B1663997
CAS RN: 24650-42-8
M. Wt: 256.3 g/mol
InChI Key: KWVGIHKZDCUPEU-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-2-phenylacetophenone, also known as DMPA, is a photoinitiator used to initialize radical polymerization, such as in the preparation of acrylate polymers . Under the influence of light, the molecule forms radicals which initiate the radical polymerization . It can also be used as an initiator in the process of making an integrated circuit .


Synthesis Analysis

DMPA is prepared by reacting benzil with dimethyl sulfate and alkali metal methylate in a nonpolar organic solvent (e.g., xylene, cyclohexane) in the presence of one or more catalysts .


Molecular Structure Analysis

The molecular formula of DMPA is C16H16O3 . Its linear formula is C6H5COC(OCH3)2C6H5 .


Chemical Reactions Analysis

DMPA is used to initialize radical polymerization. Under the influence of light, the molecule forms radicals which initiate the radical polymerization . Radical reactions induced by photocleavage of DMPA in oxygen-free solutions have been investigated .


Physical And Chemical Properties Analysis

DMPA is a white crystal with a melting point of 64.0-67.0 °C . It is soluble in acetone, ethyl acetate, hot methanol, and isopropanol, but insoluble in water . It is easily decomposed in the presence of acid but stable in alkaline .

Safety And Hazards

DMPA is harmful if swallowed and may cause an allergic skin reaction . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye .

Future Directions

DMPA is widely used as a photoinitiator in the preparation of acrylate polymers and in the process of making an integrated circuit . It can also be used as a starting material to prepare a water-soluble supramolecular-structured photoinitiator which is more efficient than DMPA . The market for DMPA is expected to grow significantly .

properties

IUPAC Name

2,2-dimethoxy-1,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H16O3/c1-18-16(19-2,14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVGIHKZDCUPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7037715
Record name 2,2-Dimethoxy-1,2-diphenylethanone
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Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; NKRA; Pellets or Large Crystals, Colorless crystalline solid; [Sigma-Aldrich MSDS]
Record name Ethanone, 2,2-dimethoxy-1,2-diphenyl-
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Record name 2,2-Dimethoxy-2-phenylacetophenone
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Product Name

2,2-Dimethoxy-2-phenylacetophenone

CAS RN

24650-42-8
Record name 2,2-Dimethoxy-2-phenylacetophenone
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Record name 2,2-Dimethoxy-2-phenylacetophenone
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Record name Ethanone, 2,2-dimethoxy-1,2-diphenyl-
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Record name 2,2-Dimethoxy-1,2-diphenylethanone
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Record name 2,2-dimethoxy-1,2-diphenylethan-1-one
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Record name PHENYLDIMETHOXYACETOPHENONE
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Synthesis routes and methods I

Procedure details

Isotactic polymethyl methacrylate (1.0 g), syndiotactic polymethyl methacrylate (3.0 g) and hydroquinone (0.03 g) were dissolved in a mixture of dimethyl phthalate (6.81 g), trimethylolpropane triacrylate (1.59 g) and HOA-MPL 2-acryloxyethyl phthalate (14.30 g), a product from Kyoeisha Oil and Fats K. K.) and heated to 120° C. After a clear sol was obtained 2,2-dimethyloxy-2-phenyl acetophenone (0.33 g) was added to the sol. The sol thus obtained was cast onto a 50 μm-thick polyester sheet and cooled at -5° C. for one hour to give a photocurable self-retainable gelled sheet having a thickness of 5 mm.
[Compound]
Name
polymethyl methacrylate
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
polymethyl methacrylate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
2-acryloxyethyl phthalate
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
6.81 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-methyl-1-[4-(methyl thio)-phenyl]-2-morpholinopropanone-1; 1-(4-isopropylphenyl)-2-hydroxy-2-methylpropan-1-one; 1-(4-dodecyl-phenyl)-2-hydroxy-2-methylpropan-1-one; 4-(2-hydroxyethoxy)phenyl-2(2-hydroxy-2-propyl)-ketone; diethoxyphenyl acetophenone; 2,4,6 trimethylbenzoyl diphenylphosphone, a mixture of (2,6-dimethoxy benzoyl)-2,4,4 trimethylpentylphosphineoxide and 2-hydroxy-2-methyl-1-phenyl-propane-1-one, and mixtures thereof.
[Compound]
Name
2-methyl-1-[4-(methyl thio)-phenyl]-2-morpholinopropanone-1
Quantity
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
4-(2-hydroxyethoxy)phenyl-2(2-hydroxy-2-propyl)-ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
(2,6-dimethoxy benzoyl)-2,4,4 trimethylpentylphosphineoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

6 parts of sodium methylate are added in portions in the course of 2 hours to a solution of 21 parts of benzil and 37 parts of p-toluenesulfonic acid methyl ester in 50 parts of dimethylformamide at room temperature, whilst stirring. The reaction mixture is then heated with 500 parts of water for 1 hour under reflux and subsequently cooled to room temperature, and the precipitate is filtered off and recrystallized from a mixture of isopropanol and water. 22 parts of benzil dimethylketal are obtained.
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
21
Quantity
0 (± 1) mol
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reactant
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,070
Citations
H Fischer, R Baer, R Hany, I Verhoolen… - Journal of the Chemical …, 1990 - pubs.rsc.org
Radical reactions induced by photocleavage of the photocuring agent 2,2-dimethoxy-2-phenylacetophenone in oxygen-free solutions are investigated by product Analysis, CIDNP, and …
Number of citations: 125 pubs.rsc.org
C Barner‐Kowollik, P Vana… - Journal of Polymer …, 2002 - Wiley Online Library
Pulsed laser polymerization (PLP) experiments were performed on the bulk polymerization of methyl methacrylate (MMA) at −34 C. The aim of this study was to investigate the polymer …
Number of citations: 45 onlinelibrary.wiley.com
V Mucci, C Vallo - Journal of Applied Polymer Science, 2012 - Wiley Online Library
The efficiency of 2,2‐Dimethoxy‐2‐phenylacetophenone (DMPA) for the photopolymerization of methacrylate monomers in thick sections was assessed. DMPA is an efficient …
Number of citations: 69 onlinelibrary.wiley.com
DL Kurdikar, NA Peppas - Macromolecules, 1994 - ACS Publications
Initiator efficiency is usually between 0.3 and 0.8 at the startof the polymerization reaction and decreases as the reaction proceeds until it reaches a limiting value of zero. Using 2, 2-…
Number of citations: 88 pubs.acs.org
JE Baxter, RS Davidson, HJ Hageman, GTM Hakvoort… - Polymer, 1988 - Elsevier
The photodecomposition of 2,4,6-trimethylbenzoyldiphenylphosphine oxide and 2,2-dimethoxy-2-phenylacetophenone was investigated under normal ultra-violet curing conditions. The …
Number of citations: 32 www.sciencedirect.com
AL Konkin, HK Roth, M Schroedner, GA Nazmutdinova… - Chemical physics, 2003 - Elsevier
The dynamic behaviour of transient free radicals generated by laser pulse photolysis (with λ=351 nm) of 2,2-dimethoxy-2-phenylacetophenone (DMPA) in ethylene glycol solutions have …
Number of citations: 11 www.sciencedirect.com
Y Wang, X Jiang, J Yin - Journal of applied polymer science, 2007 - Wiley Online Library
A water‐soluble supramolecular‐structured photoinitiator (SSPI) was synthesized by supramolecular self‐assembling between methylated β‐cyclodextrin (MβCD) and hydrophobic 2,2‐…
Number of citations: 23 onlinelibrary.wiley.com
MR Sandner, CL Osborn - Tetrahedron Letters, 1974 - Elsevier
5 benzaldehyde, benzil, and acetophenone. 6 Control experimenk established thot no inter-conversion of primary photoproduck occurred 05 o result of ‘dark” reactions or under the …
Number of citations: 66 www.sciencedirect.com
LI Yang, D Xue-jia, LI Jun-fu… - Plastics Science & …, 2023 - search.ebscohost.com
A high performance liquid chromatographic (HPLC) method was developed for rapid determination of 2-hydroxyethyl methacrylate (HEMA) and 2, 2-dimethoxy-2-phenylacetophenone (…
Number of citations: 0 search.ebscohost.com
Y Akagi, S Gosho, Y Anraku… - … Society Meeting Abstracts …, 2018 - iopscience.iop.org
Degradation behavior of hydrogel can be divided into two types, surface degradation that degrades from the surface of hydrogel and bulk degradation that degrades homogeneously. …
Number of citations: 1 iopscience.iop.org

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